molecular formula C9H10N2O B071740 (5-Methylimidazo[1,2-a]pyridin-3-yl)methanol CAS No. 178488-39-6

(5-Methylimidazo[1,2-a]pyridin-3-yl)methanol

Cat. No.: B071740
CAS No.: 178488-39-6
M. Wt: 162.19 g/mol
InChI Key: MVDFZQQVFPAFCJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(5-Methylimidazo[1,2-a]pyridin-3-yl)methanol is an organic compound with the molecular formula C9H10N2O and a molecular weight of 162.19 g/mol . It is a derivative of imidazo[1,2-a]pyridine, a class of compounds known for their diverse biological activities. The compound features a methanol group attached to the 3-position of the imidazo[1,2-a]pyridine ring, with a methyl group at the 5-position.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5-Methylimidazo[1,2-a]pyridin-3-yl)methanol typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 2-aminopyridine with an aldehyde or ketone, followed by cyclization and subsequent functionalization to introduce the methanol group . The reaction conditions often include the use of acidic or basic catalysts, solvents such as ethanol or methanol, and controlled temperatures to ensure the desired product is obtained with high purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction pathways as in laboratory settings but optimized for higher yields and cost-effectiveness. This can include the use of continuous flow reactors, automated synthesis systems, and advanced purification techniques to ensure the compound meets industrial standards .

Chemical Reactions Analysis

Types of Reactions

(5-Methylimidazo[1,2-a]pyridin-3-yl)methanol undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Pharmaceutical Development

(5-Methylimidazo[1,2-a]pyridin-3-yl)methanol serves as a scaffold for designing new drugs targeting various diseases, particularly cancer. The imidazopyridine derivatives have been explored for their anti-tumor properties, potentially acting through mechanisms such as inhibiting cell proliferation and angiogenesis . Notably, compounds with similar structures have been utilized in existing medications for conditions like Alzheimer's disease .

Research indicates that this compound exhibits cytotoxic effects against certain cancer cell lines, suggesting its potential as a lead compound in anticancer drug development . Furthermore, studies have shown that it can form adducts with DNA, leading to mutations during replication, which raises concerns about its mutagenic potential .

Interaction Studies

Investigations into the binding affinity of this compound to various biomolecules are crucial for understanding its mechanism of action and potential toxicity. For instance, studies on its interactions with cytochrome P450 enzymes demonstrate its ability to inhibit specific isoforms, which may affect drug metabolism .

Cytotoxicity Studies

A study evaluated the cytotoxic effects of this compound on human cancer cell lines using MTT assays. The results indicated significant growth inhibition at certain concentrations, highlighting its potential therapeutic applications .

DNA Interaction Analysis

Research focused on how this compound interacts with DNA demonstrated that it could form adducts leading to mutations during DNA replication. This finding is critical for assessing the carcinogenic risk associated with exposure to similar compounds found in cooked meats and tobacco smoke .

Enzyme Inhibition Analysis

Investigations into its effects on cytochrome P450 enzymes revealed that this compound could inhibit specific isoforms. This inhibition could have implications for drug metabolism and efficacy in therapeutic settings .

Mechanism of Action

The mechanism of action of (5-Methylimidazo[1,2-a]pyridin-3-yl)methanol involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Similar Compounds

    Imidazo[1,2-a]pyridine: The parent compound with diverse biological activities.

    (5-Methylimidazo[1,2-a]pyridin-3-yl)aldehyde: An oxidized derivative.

    (5-Methylimidazo[1,2-a]pyridin-3-yl)carboxylic acid: Another oxidized derivative.

Uniqueness

(5-Methylimidazo[1,2-a]pyridin-3-yl)methanol is unique due to the presence of the methanol group, which can influence its reactivity and biological activity. This functional group allows for further chemical modifications and can enhance the compound’s solubility and interaction with biological targets .

Biological Activity

(5-Methylimidazo[1,2-a]pyridin-3-yl)methanol is a heterocyclic compound characterized by its unique nitrogen-containing structure, which contributes to its significant biological activities. This article explores its biological activity, mechanisms of action, and potential applications in medicinal chemistry, particularly focusing on its mutagenic and anticancer properties.

Chemical Structure and Properties

The compound has the molecular formula C9H10N2OC_9H_{10}N_2O and features a methyl group attached to the imidazo[1,2-a]pyridine core. The presence of the hydroxymethyl group at the 3-position of the pyridine ring enhances its solubility and reactivity, making it a valuable scaffold for drug development.

The biological activity of this compound primarily arises from its interaction with various molecular targets:

  • Enzyme Inhibition : The compound can bind to specific enzymes, modulating their activity. For instance, it may interact with cytochrome P450 enzymes, which are crucial in drug metabolism and activation pathways .
  • DNA Interaction : Studies indicate that this compound can form reactive intermediates capable of interacting with DNA, leading to potential mutagenic effects. This interaction is significant as it may contribute to DNA damage associated with cancer risk .

Mutagenicity and Carcinogenicity

Research has highlighted the mutagenic potential of this compound. Compounds structurally related to this compound have been implicated in increased cancer risk due to their ability to induce DNA damage. The following table summarizes key findings related to its mutagenic and carcinogenic activities:

StudyFindingsImplications
Exhibits cytotoxic effects against certain cancer cell lines.Potential lead compound for anticancer drug development.
Forms reactive intermediates that can interact with DNA.Suggests a mechanism for mutagenicity and carcinogenicity.
Influences enzyme activity related to drug metabolism.May affect pharmacokinetics of co-administered drugs.

Anticancer Properties

Recent studies have explored the anticancer potential of this compound:

  • Cytotoxicity : The compound has shown promising cytotoxic effects against various cancer cell lines, indicating its potential as an anticancer agent.
  • Mechanisms : Its anticancer activity may involve inhibition of cell proliferation and modulation of apoptosis pathways, although specific mechanisms require further investigation.

Case Studies

Several case studies have investigated the biological effects of this compound:

  • Study on Cytotoxicity : A study evaluated the cytotoxic effects on human cancer cell lines using MTT assays, revealing significant growth inhibition at certain concentrations.
  • DNA Interaction Studies : Research focused on the interaction between this compound and DNA showed that it could form adducts leading to mutations during DNA replication, highlighting its potential role as a carcinogen .
  • Enzyme Inhibition Analysis : Investigations into its effects on cytochrome P450 enzymes demonstrated that it could inhibit specific isoforms, potentially affecting drug metabolism and efficacy in therapeutic settings .

Properties

IUPAC Name

(5-methylimidazo[1,2-a]pyridin-3-yl)methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10N2O/c1-7-3-2-4-9-10-5-8(6-12)11(7)9/h2-5,12H,6H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MVDFZQQVFPAFCJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC2=NC=C(N12)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50445624
Record name (5-Methylimidazo[1,2-a]pyridin-3-yl)methanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50445624
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

162.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

178488-39-6
Record name 5-Methylimidazo[1,2-a]pyridine-3-methanol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=178488-39-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name (5-Methylimidazo[1,2-a]pyridin-3-yl)methanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50445624
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.